Structural Differentiation: Dual Cyclopropyl Substitution vs. Des-2-Cyclopropyl Analog (CAS 2034593-07-0)
The target compound (MW 267.35 g/mol, C₁₂H₁₇N₃O₂S) incorporates both a 2-cyclopropyl group on the pyrazolo ring and a 5-cyclopropanesulfonyl group on the tetrahydropyrazine ring, whereas the closest commercially listed analog CAS 2034593-07-0 (MW 227.28 g/mol, C₉H₁₃N₃O₂S) lacks the 2-cyclopropyl substituent entirely [1]. This difference adds 40.07 Da and introduces an additional hydrophobic, conformationally restricted cyclopropyl moiety at a position known in BTK inhibitor patents to modulate hinge-region occupancy and selectivity [2]. No direct head-to-head biological comparison has been published for these two compounds; evidence remains at the class-level inference stage.
| Evidence Dimension | Molecular weight and substituent presence at the 2-position |
|---|---|
| Target Compound Data | MW = 267.35 g/mol; 2-cyclopropyl group present |
| Comparator Or Baseline | CAS 2034593-07-0: MW = 227.28 g/mol; no 2-cyclopropyl group |
| Quantified Difference | ΔMW = +40.07 g/mol; additional cyclopropyl hydrophobic surface area |
| Conditions | Computed molecular weights from vendor and database entries |
Why This Matters
The presence or absence of the 2-cyclopropyl group alters molecular weight, lipophilicity, and potential hinge-binding contacts, which directly impact pharmacokinetic partitioning and target selectivity in kinase inhibitor programs.
- [1] Kuujia.com. 5-(Cyclopropanesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034593-07-0) – Computed Properties. Accessed 2026-05-09. View Source
- [2] US Patent Application US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. Justia Patents. View Source
